molecular formula C11H16O5 B133498 Chlamydospordiol CAS No. 157998-92-0

Chlamydospordiol

Cat. No. B133498
M. Wt: 228.24 g/mol
InChI Key: BSXCHPRMOOSCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlamydospordiol is a natural product that has been isolated from the fungus Chlamydosporella sp. It belongs to the class of compounds known as cytochalasans, which are characterized by their unique structural features and diverse biological activities. Chlamydospordiol has been the subject of extensive research due to its potential as a therapeutic agent in various disease conditions.

Mechanism Of Action

The mechanism of action of chlamydospordiol is not fully understood. However, it is believed to exert its biological effects by disrupting the cytoskeleton of cells. It binds to actin filaments and inhibits their polymerization, leading to changes in cell morphology and function.

Biochemical And Physiological Effects

Chlamydospordiol has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. It also has antimicrobial activity against a wide range of pathogens.

Advantages And Limitations For Lab Experiments

Chlamydospordiol has several advantages for lab experiments. It is a natural product, which makes it an attractive candidate for drug development. It has also been shown to have a wide range of biological activities, which makes it a versatile tool for studying various disease conditions. However, its complex structure and challenging synthesis limit its availability, which can be a drawback for lab experiments.

Future Directions

There are several future directions for research on chlamydospordiol. One area of interest is the development of more efficient synthetic methods to produce this compound. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, the exploration of its potential as a therapeutic agent in other disease conditions is an exciting avenue for future research.

Scientific Research Applications

Chlamydospordiol has been extensively studied for its potential as a therapeutic agent in various disease conditions. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In cancer, chlamydospordiol has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In infectious diseases, it has been shown to have antimicrobial activity against a wide range of pathogens.

properties

CAS RN

157998-92-0

Product Name

Chlamydospordiol

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

6-(3-hydroxybutan-2-yl)-5-(hydroxymethyl)-4-methoxypyran-2-one

InChI

InChI=1S/C11H16O5/c1-6(7(2)13)11-8(5-12)9(15-3)4-10(14)16-11/h4,6-7,12-13H,5H2,1-3H3

InChI Key

BSXCHPRMOOSCRM-UHFFFAOYSA-N

SMILES

CC(C1=C(C(=CC(=O)O1)OC)CO)C(C)O

Canonical SMILES

CC(C1=C(C(=CC(=O)O1)OC)CO)C(C)O

synonyms

4-methoxy-5-hydroxymethyl-6-(3-butan-2-ol)-2H-pyran-2-one
chlamydospordiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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